3-bromo-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)benzamide
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Description
3-bromo-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)benzamide is a chemical compound that has been extensively studied in scientific research. It is a synthetic compound that has been synthesized using various methods.
Scientific Research Applications
- Targeted Drug Delivery : Researchers explore using this compound as part of antibody-drug conjugates (ADCs). ADCs combine a monoclonal antibody with a cytotoxic payload, allowing selective delivery of anticancer drugs to tumor cells. The 3-bromo-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)benzamide moiety can serve as a linker between the antibody and the drug, enhancing specificity and minimizing off-target effects .
- Protein-Protein Interaction Studies : Researchers use disuccinimidyl sulfoxide (DSSO) , a sulfoxide-containing crosslinker derived from this compound, for XL-MS. DSSO targets amino groups in proteins, facilitating the identification of protein-protein interactions. XL-MS provides valuable insights into protein complexes and signaling pathways .
Anticancer Therapeutics
Crosslinking Mass Spectrometry (XL-MS)
properties
IUPAC Name |
3-bromo-N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN2O4/c16-12-3-1-2-11(10-12)15(21)17-6-8-22-9-7-18-13(19)4-5-14(18)20/h1-3,10H,4-9H2,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBMBXOMCMLWNBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CCOCCNC(=O)C2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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